1-[5-{2-[(4-chlorobenzyl)oxy]phenyl}-4-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone
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Overview
Description
1-[4-(4-Chlorophenyl)-5-{2-[(4-chlorophenyl)methoxy]phenyl}-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethan-1-one is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-chlorophenyl)-5-{2-[(4-chlorophenyl)methoxy]phenyl}-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethan-1-one typically involves the formation of the triazole ring through cyclization reactions. One common method is the [3+2] cycloaddition of aryl diazonium salts and isocyanides . This reaction is often catalyzed by transition metals such as copper or palladium under mild conditions.
Industrial Production Methods
In industrial settings, the production of triazole derivatives like this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-Chlorophenyl)-5-{2-[(4-chlorophenyl)methoxy]phenyl}-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[4-(4-chlorophenyl)-5-{2-[(4-chlorophenyl)methoxy]phenyl}-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form non-covalent interactions with these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-[4-(4-Chlorophenyl)-5-{2-[(4-chlorophenyl)methoxy]phenyl}-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethan-1-one is unique due to its specific substitution pattern and the presence of multiple functional groups. This structural complexity allows it to interact with a wide range of biological targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C29H23Cl2N3O2 |
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Molecular Weight |
516.4 g/mol |
IUPAC Name |
1-[4-(4-chlorophenyl)-3-[2-[(4-chlorophenyl)methoxy]phenyl]-2-phenyl-3H-1,2,4-triazol-5-yl]ethanone |
InChI |
InChI=1S/C29H23Cl2N3O2/c1-20(35)28-32-34(25-7-3-2-4-8-25)29(33(28)24-17-15-23(31)16-18-24)26-9-5-6-10-27(26)36-19-21-11-13-22(30)14-12-21/h2-18,29H,19H2,1H3 |
InChI Key |
IXHKUFIQWWVQOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NN(C(N1C2=CC=C(C=C2)Cl)C3=CC=CC=C3OCC4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
Origin of Product |
United States |
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